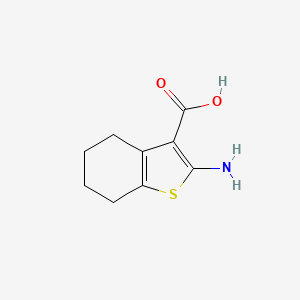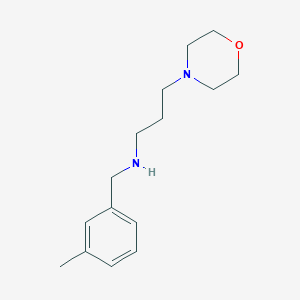
(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzyl alcohol, a related compound, is an organic building block . It participates in gas phase hydrogenation of methanolic solutions of isophthaldehyde over a Ni/SiO2 catalyst .
Synthesis Analysis
3-Methylbenzyl chloride, another related compound, can be synthesized by chlorinating m-xylene with chlorine gas in the presence of a small amount of pyridine or a pyridine derivative .Molecular Structure Analysis
The molecular structure of 3-Methylbenzyl alcohol is represented by the linear formula CH3C6H4CH2OH .Chemical Reactions Analysis
In atmospheric aerosol studies, organosulfate standards such as 3-methylphenyl sulfate and 3-methyl benzyl sulfate were synthesized .Physical And Chemical Properties Analysis
3-Methylbenzyl alcohol has a boiling point of 215 °C/740 mmHg and a density of 1.015 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives, including (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been a focus of pharmacological and chemical research due to their broad spectrum of pharmacological activities. The morpholine moiety, in particular, has been extensively studied, and its incorporation into various organic compounds has led to the development of molecules with diverse pharmacological properties. The structural versatility of morpholine derivatives makes them significant in the field of medicinal chemistry, offering a broad range of pharmacophoric activities (Asif & Imran, 2019).
Catalytic Non-Enzymatic Kinetic Resolution
The compound has also been implicated in the field of asymmetric synthesis, particularly in the context of catalytic non-enzymatic kinetic resolution (KR). Non-enzymatic KR of racemic compounds using chiral catalysts is of great importance in asymmetric organic synthesis, with morpholine derivatives playing a role in this process. This method provides high enantioselectivity and yield for both products and recovered starting materials, marking its significance in the synthesis of chiral compounds (Pellissier, 2011).
Neuroprotective and Pharmacological Attributes
In pharmacological research, derivatives of morpholine, such as (3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been studied for their neuroprotective, antiaddictive, and antidepressant-like activities. These compounds are implicated in various neurodegenerative diseases of the central nervous system. The therapeutic effects of these compounds may be associated with the activation of the monoaminergic system in brain structures, along with inhibition of MAO-dependent oxidation and modulation of glutamatergic system activity (Antkiewicz‐Michaluk et al., 2018).
Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton
The synthesis and biological assessment of benzosuberone skeleton and its derivatives, which include morpholine rings, have been extensively studied. These compounds are recognized for their wide range of biological actions, including anti-cancer, antibacterial, antifungal, and anti-inflammatory effects. The synthesis of benzosuberone-based ring systems and their pharmacological activities have been detailed, emphasizing the importance of morpholine derivatives in drug development and medicinal chemistry (Bukhari, 2022).
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14-4-2-5-15(12-14)13-16-6-3-7-17-8-10-18-11-9-17/h2,4-5,12,16H,3,6-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWBXULZILRFNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

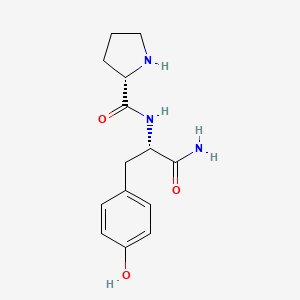
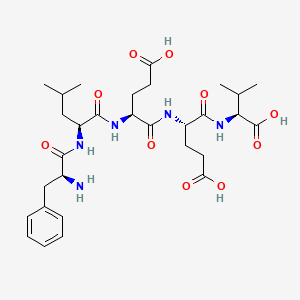
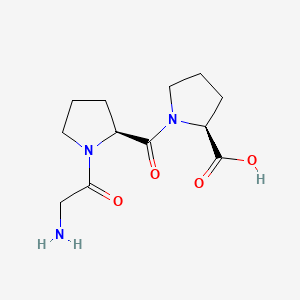
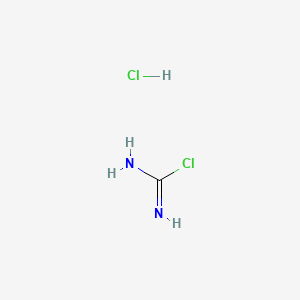
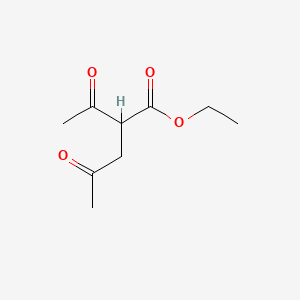
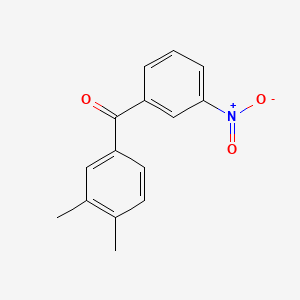
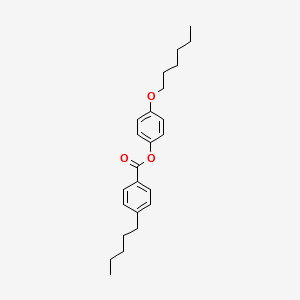
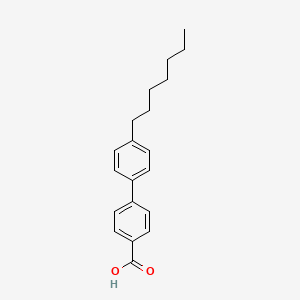
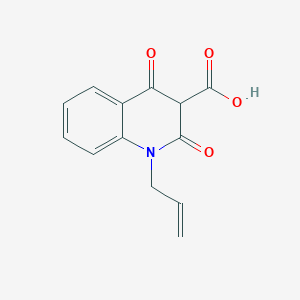
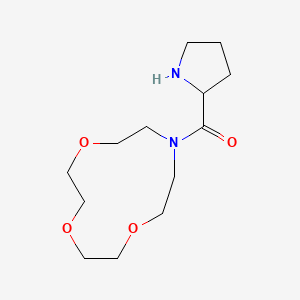
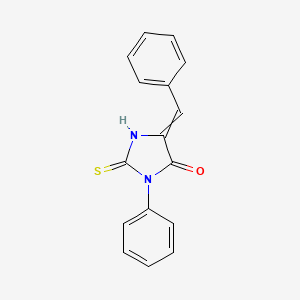
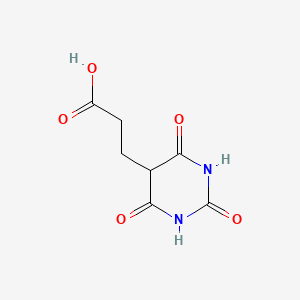
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
